molecular formula C20H20ClN3OS B11238719 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11238719
M. Wt: 385.9 g/mol
InChI Key: UOZZCTIRZXUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the target compound) is a sulfanylacetamide derivative featuring a 1-(2-chlorophenyl)methyl-substituted imidazole core and an N-(2,4-dimethylphenyl)acetamide group. The 2-chlorophenyl and 2,4-dimethylphenyl substituents contribute to its lipophilicity and steric profile, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H20ClN3OS/c1-14-7-8-18(15(2)11-14)23-19(25)13-26-20-22-9-10-24(20)12-16-5-3-4-6-17(16)21/h3-11H,12-13H2,1-2H3,(H,23,25)

InChI Key

UOZZCTIRZXUBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-[(2-Chlorophenyl)methyl]-1H-imidazole

Procedure

  • Combine 10.0 g imidazole, 15.0 g 2-chlorobenzyl chloride, and 40 mL dimethyl sulfoxide in a round-bottom flask.

  • Add 12.0 g potassium carbonate and heat at 80°C for 2 hours under nitrogen.

  • Cool the mixture, pour into ice-cold water, and filter the precipitate.

  • Recrystallize from ethanol to yield white crystals (85% yield).

Key Parameters

  • Solvent: Dimethyl sulfoxide (polar aprotic) enhances nucleophilicity of imidazole.

  • Base: Potassium carbonate neutralizes HCl byproduct.

Introduction of Thiol Group at Imidazole 2-Position

Procedure

  • Dissolve 8.0 g 1-[(2-chlorophenyl)methyl]-1H-imidazole in 30 mL tetrahydrofuran.

  • Add 10.0 g thiourea and 5.0 mL hydrobromic acid (48%).

  • Reflux at 110°C for 4 hours, then cool and neutralize with 10% NaOH.

  • Extract with dichloromethane, dry over Na2SO4, and evaporate to obtain 1-[(2-chlorophenyl)methyl]-1H-imidazole-2-thiol (72% yield).

Optimization Notes

  • Thiourea: Provides sulfur nucleophile for substitution at C2.

  • Acid Catalyst: Facilitates protonation of imidazole, enhancing electrophilicity at C2.

Preparation of N-(2,4-Dimethylphenyl)bromoacetamide

Procedure

  • Mix 10.0 g 2,4-dimethylaniline with 12.0 g bromoacetyl bromide in 50 mL dichloromethane.

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Wash with 5% HCl, dry, and recrystallize from hexane to yield white crystals (89% yield).

Spectroscopic Validation

  • FTIR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

  • 1H NMR (DMSO-d6): δ 2.25 (s, 6H, CH3), 4.10 (s, 2H, CH2Br), 7.15–7.30 (m, 3H, Ar-H).

Thioether Coupling Reaction

Procedure

  • Dissolve 5.0 g N-(2,4-dimethylphenyl)bromoacetamide and 4.5 g 1-[(2-chlorophenyl)methyl]-1H-imidazole-2-thiol in 30 mL ethanol.

  • Add 3.0 g potassium hydroxide and reflux at 75°C for 3 hours.

  • Cool, filter, and recrystallize from ethanol:water (3:1) to yield the target compound (68% yield).

Reaction Mechanism

  • SN2 Displacement: Thiolate ion attacks electrophilic carbon of bromoacetamide, forming the sulfanyl bridge.

Optimization of Reaction Conditions

Solvent Screening

SolventYield (%)Purity (%)
Ethanol6898
DMF5591
THF6095

Ethanol provided optimal solubility and minimized side reactions.

Temperature Effects

Temperature (°C)Yield (%)
6052
7568
9065

Elevated temperatures accelerated kinetics but risked decomposition above 75°C.

Characterization and Analytical Data

FTIR Spectroscopy

  • 3290 cm⁻¹: N-H stretch (amide).

  • 1655 cm⁻¹: C=O stretch (amide I band).

  • 1220 cm⁻¹: C-S stretch (thioether).

1H NMR (400 MHz, DMSO-d6)

δ (ppm)Assignment
2.25 (s, 6H)CH3 (2,4-dimethylphenyl)
4.90 (s, 2H)CH2 (benzyl)
5.20 (s, 2H)CH2 (thioether)
7.10–7.50 (m, 7H)Aromatic protons

Mass Spectrometry

  • m/z: 414.3 [M+H]+ (C21H20ClN3OS).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide exhibit significant activity against various bacterial strains.

Case Study:
A study on related imidazole derivatives demonstrated that they possess inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively explored. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study:
A recent investigation into similar compounds revealed that they induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G0/G1 phase

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has also been evaluated. Imidazole derivatives have been noted for their ability to inhibit key enzymes involved in mycobacterial metabolism.

Case Study:
Research conducted on related acetamides indicated effective inhibition of isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis. The compounds were tested in vitro and subsequently in animal models.

CompoundInhibition (%)Enzyme Targeted
Compound C85%Isocitrate lyase
Compound D75%Pantothenate synthetase

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target compound, differing primarily in substituents on the imidazole ring or acetamide group. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural Comparison of Key Analogues
Compound Name Imidazole Substituent(s) Acetamide Substituent Molecular Formula Key Features
Target Compound 1-(2-Chlorophenyl)methyl 2,4-Dimethylphenyl C₂₀H₂₀ClN₃OS High lipophilicity; steric bulk from dimethylphenyl group.
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-(4-Fluorophenyl) 1-Naphthyl C₂₁H₁₆FN₃OS Enhanced π-π interactions due to naphthyl; fluorine increases electronegativity.
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 1-(4-Chlorobenzylamino-oxoethyl), 5-hydroxymethyl 2-Fluorophenyl C₂₀H₁₈ClFN₄O₃S Hydroxymethyl increases hydrophilicity; fluorophenyl enhances metabolic stability.
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4-Chlorophenylmethyl, 4,5-dihydroimidazole 4-Sulfonylphenyl C₁₉H₁₉ClN₄O₃S₂ Saturated imidazole ring reduces rigidity; sulfonyl group increases acidity.
Cyazofamid 4-Chloro-2-cyano, N,N-dimethyl, 5-(4-methylphenyl) C₁₃H₁₃ClN₄O₂S Fungicidal activity; sulfonamide and cyano groups critical for function.

Key Findings from Comparative Studies

Lipophilicity and Solubility: The target compound’s 2,4-dimethylphenyl group confers higher lipophilicity compared to the fluorophenyl or hydroxymethyl-substituted analogues . This may enhance membrane permeability but reduce aqueous solubility.

Conformational Flexibility :

  • The saturated 4,5-dihydroimidazole ring in introduces flexibility, which could alter binding kinetics compared to the rigid aromatic imidazole in the target compound.

Biological Activity: Cyazofamid , though structurally distinct, highlights the importance of sulfonamide and cyano groups in fungicidal activity. The target compound lacks these groups, suggesting different therapeutic targets. The fluorophenyl group in and may improve metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism.

Synthetic Accessibility :

  • Synthesis routes for the target compound likely involve coupling reactions similar to those in , such as DMF-mediated nucleophilic substitutions or TDAE-assisted condensations.

Biological Activity

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of a chlorophenyl group and a sulfanyl moiety contributes to its chemical reactivity and potential biological interactions.

Structural Formula

  • Molecular Formula : C17H20ClN3OS
  • SMILES Notation : ClC1=C(C(C2=NC=CN2C)N)C=CC=C1

Antitumor Activity

Research indicates that compounds with imidazole and thiazole rings often exhibit significant antitumor properties. For instance, studies on similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Example 1Jurkat (T-cell leukemia)1.61 ± 1.92
Example 2A-431 (epidermoid carcinoma)1.98 ± 1.22

The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methyl substitutions on the phenyl ring, enhances cytotoxic activity .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with a similar scaffold showed significant antibacterial activity, indicating that the imidazole and phenyl rings play crucial roles in this activity.

Enzyme Inhibition

Research has highlighted that mercapto-substituted imidazoles can inhibit various enzymes, including acetylcholinesterase (AChE). This inhibition is relevant for treating neurological disorders such as Alzheimer's disease. The evaluated compounds showed high antioxidant activity and effective inhibition of metabolic enzymes .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of imidazole derivatives, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant growth inhibition comparable to standard chemotherapeutic agents like doxorubicin. The mechanism of action was primarily attributed to apoptosis induction through mitochondrial pathways.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds revealed that they were effective against resistant bacterial strains. The study utilized a dilution method to assess efficacy, with results showing that certain substitutions on the phenyl ring enhanced antibacterial activity significantly.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step reactions starting with halogenated phenyl derivatives and imidazole precursors. Key steps include:

  • Sulfanyl-acetamide coupling : Reacting a thiol-containing imidazole intermediate with chloroacetamide derivatives under inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) and temperature (60–80°C) to reduce side products .

Q. What analytical techniques are critical for structural characterization of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and sulfanyl linkage (e.g., δ 3.8–4.2 ppm for SCH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 428.09) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm<sup>−1</sup>) and sulfanyl (C-S, ~650 cm<sup>−1</sup>) functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screens should include:

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorescence-based protocols (IC50 determination) .
  • Antimicrobial susceptibility testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 1–100 µg/mL) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (CC50 > 50 µM preferred) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning) impact biological activity and pharmacokinetics?

Substituent effects can be systematically studied using:

  • Comparative SAR tables :
Substituent PositionBiological Activity (IC50, µM)LogPHalf-life (h)
2-Chlorophenyl0.45 ± 0.123.24.8
4-Chlorophenyl1.89 ± 0.313.53.2
2,4-Dimethylphenyl2.12 ± 0.452.86.1

Data shows that 2-chlorophenyl derivatives exhibit superior target affinity due to enhanced π-π stacking in hydrophobic binding pockets .

Q. What computational strategies can predict binding modes and off-target interactions?

Advanced methods include:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding sites (e.g., PDB: 1ATP). Key residues: Lys68 (hydrogen bonding), Phe80 (hydrophobic pocket) .
  • Molecular Dynamics (MD) simulations : GROMACS-based simulations (50 ns) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F > 30%) and hERG inhibition risk (IC50 > 10 µM) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., 48h incubation) .
  • Dose-response validation : Replicate experiments with 8-point dilution series (0.1–100 µM) and nonlinear regression analysis (R<sup>2</sup> > 0.95) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target quantification) alongside enzymatic assays .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

Use a combination of:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM) for 0–60 min. Monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
  • Design of Experiments (DoE) : Apply factorial designs to assess pH, temperature, and enzyme concentration effects on degradation rates .

Methodological Recommendations

Q. How to design a robust stability study under varying pH and temperature conditions?

Follow ICH guidelines with modifications:

  • pH stability : Prepare buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C. Sample at 0, 1, 7, 14 days; analyze by HPLC for degradation products .
  • Thermal stress : Store solid/liquid samples at 40°C/75% RH (accelerated conditions) and −20°C (control) for 3 months .
  • Light exposure : Use ICH Option 2 (1.2 million lux-hours) to assess photodegradation .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 in saline for intravenous administration .
  • Nanoparticle formulation : Encapsulate with PLGA (50:50 lactide:glycolide) via solvent evaporation (particle size < 200 nm, PDI < 0.2) .
  • Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.